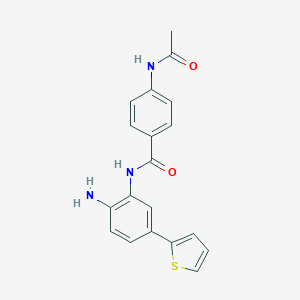

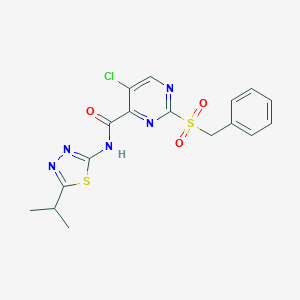

![molecular formula C20H28O B534155 (8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol CAS No. 58311-09-4](/img/structure/B534155.png)

(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lynestrenol is a steroid. It derives from a hydride of an estrane.

Lynestrenol has been used in trials studying the basic science of Transsexualism and Gender Dysphoria.

A synthetic progestational hormone used often in mixtures with estrogens as an oral contraceptive (CONTRACEPTIVES, ORAL).

Wissenschaftliche Forschungsanwendungen

Crystallographic Studies

Structural Analysis and Supramolecular Associations

This compound has been studied for its unique crystal structure, which offers insights into the molecular arrangements and interactions within the crystal lattice. These studies contribute to understanding molecular conformations and interactions in solid-state chemistry (Ketuly et al., 2010).

Conformation and Steric Arrangements

Investigations into the conformation of similar steroid compounds in their crystalline form provide valuable information regarding the spatial arrangement of atoms and groups within the molecule, which can be crucial for understanding their biological activity and interactions (Zhou et al., 2015).

Biological Activity and Therapeutics

Evaluation as Potential Inhibitors

Studies on derivatives of this compound have examined their potential as inhibitors in biological systems, contributing to the understanding of their mechanism of action and potential therapeutic uses (Djigoué et al., 2012).

Herbal Medicine Applications

Research on compounds isolated from traditional herbal medicines, structurally similar to this compound, has provided insights into their therapeutic potentials and mechanisms of action in traditional medicine practices (Zhang et al., 2012).

Molecular Interaction Studies

Molecular Docking and Drug Development

Computational studies have used structurally related compounds to investigate molecular interactions, such as binding energies with proteins. This research aids in the development of new therapeutic agents and understanding of molecular interactions (Skariyachan et al., 2011).

Electrostatic Properties and Drug Action

Analysis of electrostatic properties of similar compounds through crystallography and computational methods helps in understanding the mode of action of drug molecules, which is crucial for drug design and optimization (Shahid et al., 2017).

Eigenschaften

CAS-Nummer |

58311-09-4 |

|---|---|

Produktname |

(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |

Molekularformel |

C20H28O |

Molekulargewicht |

284.4 g/mol |

IUPAC-Name |

(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20+/m0/s1 |

InChI-Schlüssel |

YNVGQYHLRCDXFQ-JBKQDOAHSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |

Kanonische SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |

Aussehen |

Solid powder |

Color/Form |

Solid |

melting_point |

158-160 °C |

Andere CAS-Nummern |

52-76-6 |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

In water, 0.768 mg/L at 25 °C (est) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

19-Norpregn-4-en-20-yn-17-ol, (17alpha)- Ethinylestrenol Exluton Linesterol Linestrenol Lynestrenol Lynestrenol, (9 beta, 10 alpha,17 alpha)-Isomer Lynoestrenol |

Dampfdruck |

6.91X10-8 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

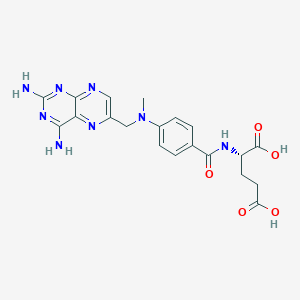

![(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride](/img/structure/B535588.png)

![2-[2-(3-Methoxyphenyl)ethynyl]-6-methylpyridine](/img/structure/B535857.png)

![4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)

![3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide](/img/structure/B536677.png)

![4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid](/img/structure/B536847.png)

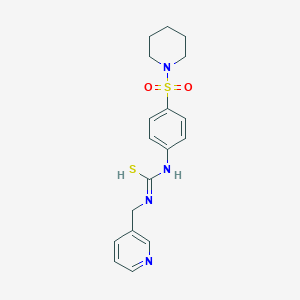

![3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B536851.png)

![Benzonitrile, 3,3'-[(2-oxo-1,3-cyclohexanediylidene)dimethylidyne]bis-(9CI)](/img/structure/B537185.png)

![4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide](/img/structure/B537403.png)